molecular formula C6H11NO3 B2596566 2-(N-Methylacetamido)propanoic acid CAS No. 70717-18-9

2-(N-Methylacetamido)propanoic acid

Cat. No.: B2596566
CAS No.: 70717-18-9
M. Wt: 145.158
InChI Key: CSNMMNNSBJWRQB-UHFFFAOYSA-N
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Description

2-(N-Methylacetamido)propanoic acid, also known as N-acetyl-N-methylalanine, is an organic compound with the molecular formula C6H11NO3. It is a derivative of alanine, where the amino group is substituted with an N-methylacetamido group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-Methylacetamido)propanoic acid typically involves the acylation of alanine with N-methylacetamide. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include acetic anhydride and N-methylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(N-Methylacetamido)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

2-(N-Methylacetamido)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(N-Methylacetamido)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in various biochemical reactions. Its effects are mediated through the formation of enzyme-substrate complexes, leading to the modulation of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(N-Methylacetamido)propanoic acid is unique due to the presence of both the N-methyl and acetyl groups, which confer distinct chemical and biological properties. These modifications can influence the compound’s reactivity, solubility, and interaction with biological molecules, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-[acetyl(methyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-4(6(9)10)7(3)5(2)8/h4H,1-3H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNMMNNSBJWRQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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